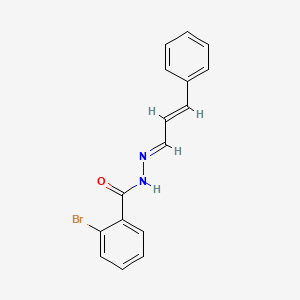
(4-Isobutoxyphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylpropoxy)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional phenyl group substituted with a 2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-(2-methylpropoxy)phenylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methylpropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-methylpropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of 4-(2-methylpropoxy)phenylmethanone are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, 4-(2-methylpropoxy)phenylmethanone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structural features make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(2-methylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-methylpropoxy)phenylmethanone: Similar in structure but with different substituents.
4-(2-ethoxy)phenylmethanone: Contains an ethoxy group instead of a 2-methylpropoxy group.
4-(2-methoxy)phenylmethanone: Contains a methoxy group instead of a 2-methylpropoxy group.
Uniqueness
The uniqueness of 4-(2-methylpropoxy)phenylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
[4-(2-methylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Clé InChI |
SRSBBBYHBUDRNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)
![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)
![Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703471.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B11703475.png)


![2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11703486.png)

![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)

![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)

